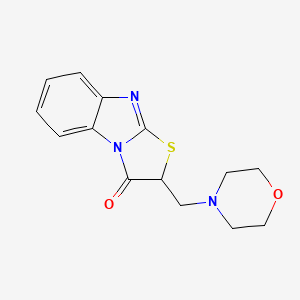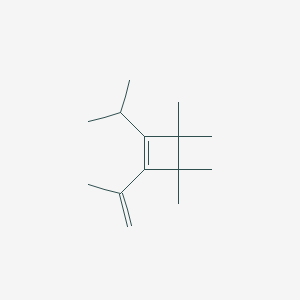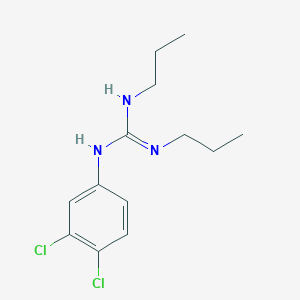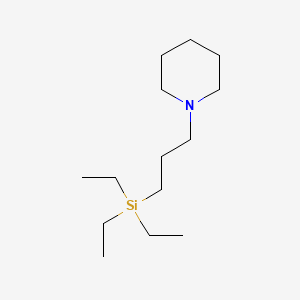![molecular formula C15H13Cl2NO2 B14705046 Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- CAS No. 24727-35-3](/img/structure/B14705046.png)
Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of chlorophenyl and chlorophenoxy groups attached to an acetamide backbone, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- typically involves the reaction of 3-chlorophenol with 4-chlorobenzylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the amine group of 4-chlorobenzylamine attacks the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. The chlorophenyl and chlorophenoxy groups play a crucial role in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-
- Acetamide, 2-(3-bromophenoxy)-N-[(4-chlorophenyl)methyl]-
- Acetamide, 2-(3-chlorophenoxy)-N-[(4-bromophenyl)methyl]-
Uniqueness
Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]- is unique due to the specific positioning of the chlorophenyl and chlorophenoxy groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
24727-35-3 |
|---|---|
Fórmula molecular |
C15H13Cl2NO2 |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c16-12-6-4-11(5-7-12)9-18-15(19)10-20-14-3-1-2-13(17)8-14/h1-8H,9-10H2,(H,18,19) |
Clave InChI |
VYUOBDNCLVXFBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OCC(=O)NCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



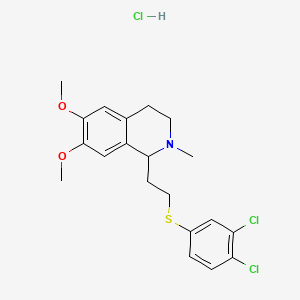
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)

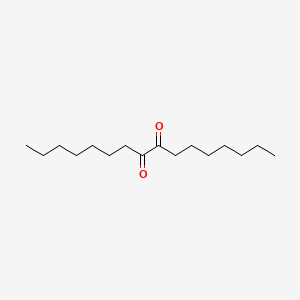
![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)

